molecular formula C8H15F2NO B2721678 (4,4-Difluoro-1-methoxycyclohexyl)methanamine CAS No. 1941174-37-3

(4,4-Difluoro-1-methoxycyclohexyl)methanamine

Cat. No.: B2721678
CAS No.: 1941174-37-3
M. Wt: 179.211
InChI Key: ZPJXVHHIIQNWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4-Difluoro-1-methoxycyclohexyl)methanamine is a chemical compound with the molecular formula C8H15F2NO It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms, a methoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoro-1-methoxycyclohexyl)methanamine typically involves the introduction of fluorine atoms and a methoxy group onto a cyclohexane ring, followed by the addition of an amine group. One common method involves the reaction of 4,4-difluorocyclohexanone with methanol in the presence of an acid catalyst to form 4,4-difluoro-1-methoxycyclohexane. This intermediate is then reacted with ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoro-1-methoxycyclohexyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield oximes or nitriles, while substitution of the fluorine atoms can produce a variety of substituted cyclohexyl derivatives.

Scientific Research Applications

(4,4-Difluoro-1-methoxycyclohexyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,4-Difluoro-1-methoxycyclohexyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, while the methoxy and amine groups can participate in hydrogen bonding and other interactions. These molecular interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,4-Difluoro-1-methoxycyclohexyl)methanamine is unique due to the combination of fluorine atoms, a methoxy group, and an amine group on the cyclohexyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4,4-difluoro-1-methoxycyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO/c1-12-7(6-11)2-4-8(9,10)5-3-7/h2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJXVHHIIQNWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.